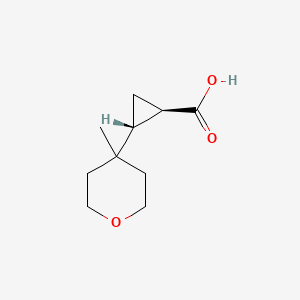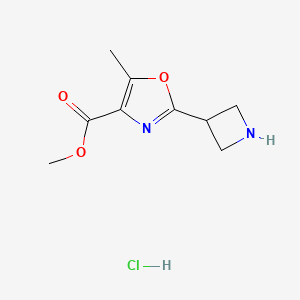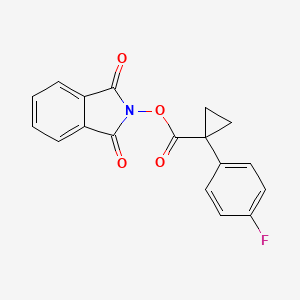
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a methyloxan group and a carboxylic acid group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methyloxan Group: The methyloxan group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methyloxan moiety.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyloxan group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Cyclopropane Carboxylic Acids: Compounds with similar structures but different substituents on the cyclopropane ring.
Methyloxan Derivatives: Compounds containing the methyloxan group but with different core structures.
Uniqueness
rac-(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylicacid,trans is unique due to the specific combination of the cyclopropane ring, methyloxan group, and carboxylic acid group. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC名 |
(1R,2R)-2-(4-methyloxan-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c1-10(2-4-13-5-3-10)8-6-7(8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1 |
InChIキー |
QALRLFIUTUKDOP-HTQZYQBOSA-N |
異性体SMILES |
CC1(CCOCC1)[C@@H]2C[C@H]2C(=O)O |
正規SMILES |
CC1(CCOCC1)C2CC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)

![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)



![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)



